molecular formula C17H15FN4O2 B2382288 N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-16-9

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2382288
CAS RN: 871323-16-9
M. Wt: 326.331
InChI Key: SDHQAFUKPSLSBZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Anticancer Activity

A series of compounds, including derivatives of 2-phenylthiazole-4-carboxamide, have been synthesized and evaluated for their cytotoxic effects against different human cancer cell lines, such as breast, colorectal, and colon cancer. The research found that certain substitutions, including the methoxy group at the 4-position and the fluoro analog, showed good cytotoxic activity profiles against all tested cell lines with IC50 values less than 10 μg/mL (Aliabadi et al., 2010).

Kinase Inhibition

The discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a selective and orally efficacious inhibitor of the Met kinase superfamily is another significant application. This compound has demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration. Due to its excellent efficacy and favorable pharmacokinetic profiles, it has been advanced into phase I clinical trials (Schroeder et al., 2009).

Structural and Biological Activities

Research on derivatives like 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one explored their synthesis, crystal structure, and biological profiles. The study aimed at understanding the potential applications of these compounds in medicinal and diagnostic areas, highlighting their enzyme inhibition potential which might be beneficial for managing diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Imaging Applications

Some derivatives have been explored for their potential as radiotracers for studying brain receptors using positron emission tomography (PET), demonstrating the versatility of these compounds beyond therapeutic applications (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-7-5-6-12(18)10-13)20-21-22(11)14-8-3-4-9-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHQAFUKPSLSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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